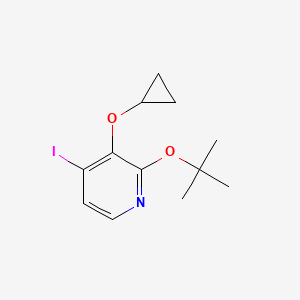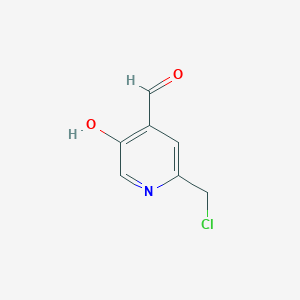
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It features a chloromethyl group and a hydroxyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde typically involves the chloromethylation of 5-hydroxyisonicotinaldehyde. One common method includes the reaction of 5-hydroxyisonicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2-(Chloromethyl)-5-hydroxyisonicotinalcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: 2-(Formyl)-5-hydroxyisonicotinaldehyde or 2-(Carboxy)-5-hydroxyisonicotinaldehyde.
Reduction: 2-(Chloromethyl)-5-hydroxyisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde dehydrogenases.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde involves its interaction with biological molecules through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloromethyl group can also participate in alkylation reactions, modifying the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
- 2-(Chloromethyl)-4-hydroxyisonicotinaldehyde
- 2-(Chloromethyl)-5-hydroxybenzaldehyde
- 2-(Chloromethyl)-3-hydroxyisonicotinaldehyde
Comparison: 2-(Chloromethyl)-5-hydroxyisonicotinaldehyde is unique due to the specific positioning of the chloromethyl and hydroxyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-2-6-1-5(4-10)7(11)3-9-6/h1,3-4,11H,2H2 |
InChI-Schlüssel |
ILTNTVKXFRKUER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1C=O)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
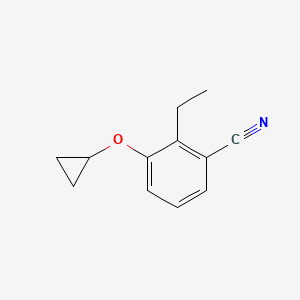
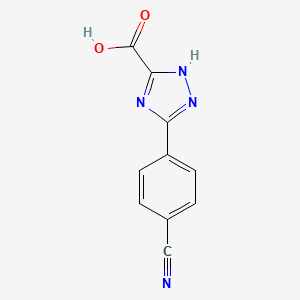

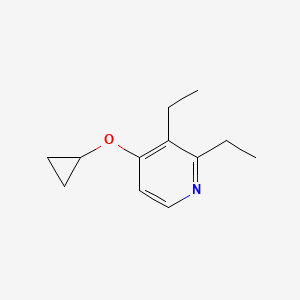
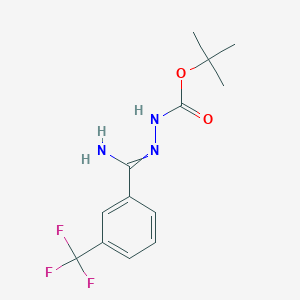
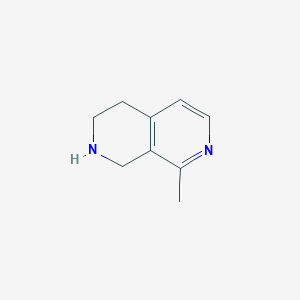
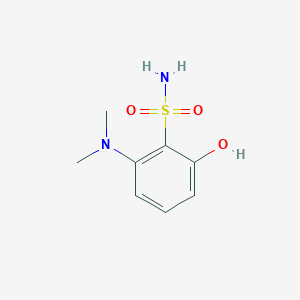
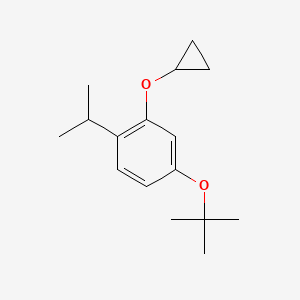
![1H-Pyrazolo[3,4-C]pyridine-7-carbaldehyde](/img/structure/B14848095.png)
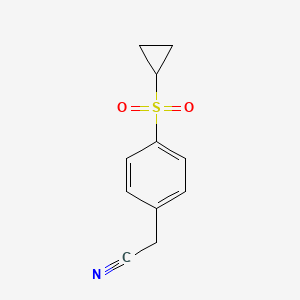
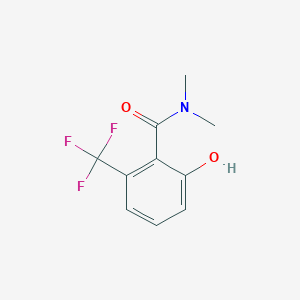
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
